2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
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Overview
Description
2-Ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with an ethoxy group and a tetrahydropyrazolo[1,5-a]pyridine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a 1,3-dipolar cycloaddition reaction, followed by subsequent functional group modifications to introduce the ethoxy and benzamide groups[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ...](https://link.springer.com/content/pdf/10.1007/s10593-011-0840-y.pdf)[{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or pyridines.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.
Industry: The compound's unique structure may find use in the creation of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism by which 2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzamide
This compound derivatives
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the ethoxy group and the tetrahydropyrazolo[1,5-a]pyridine moiety, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-22-16-9-4-3-7-14(16)17(21)18-11-13-12-19-20-10-6-5-8-15(13)20/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJIYLJRMJUGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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